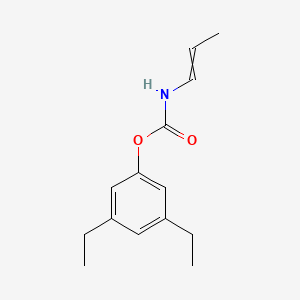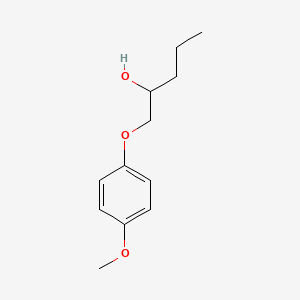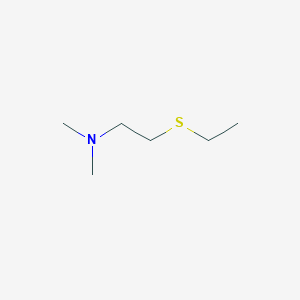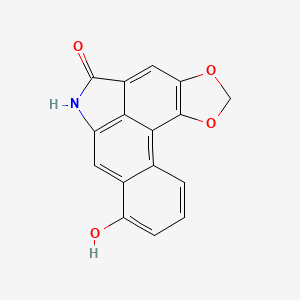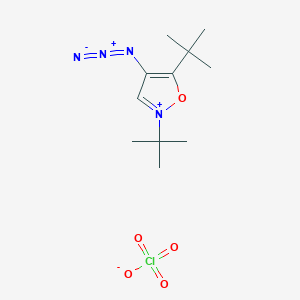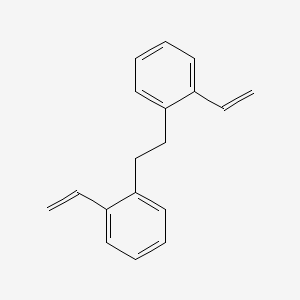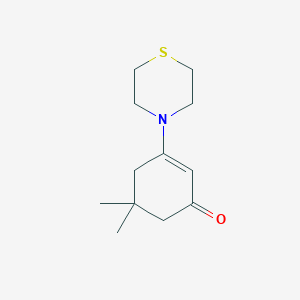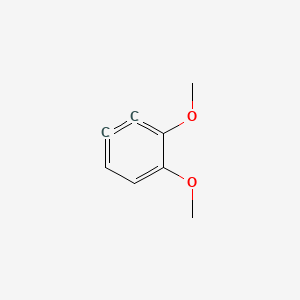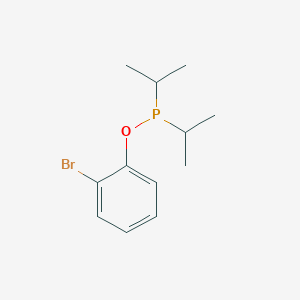
2-Bromophenyl dipropan-2-ylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenyl dipropan-2-ylphosphinite is an organophosphorus compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a dipropan-2-ylphosphinite group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl dipropan-2-ylphosphinite typically involves the reaction of 2-bromophenol with dipropan-2-ylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphinite group. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl dipropan-2-ylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinite group to phosphine.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromophenyl dipropan-2-ylphosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromophenyl dipropan-2-ylphosphinite involves its interaction with molecular targets through its phosphinite group. The compound can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl diphenylphosphine: Similar in structure but with phenyl groups instead of dipropan-2-yl groups.
2-Bromophenyl diethylphosphine: Contains ethyl groups instead of dipropan-2-yl groups.
2-Bromophenyl dimethylphosphine: Features methyl groups instead of dipropan-2-yl groups.
Uniqueness
2-Bromophenyl dipropan-2-ylphosphinite is unique due to the presence of the dipropan-2-ylphosphinite group, which imparts distinct steric and electronic properties. These properties influence its reactivity and coordination behavior, making it a valuable compound in various chemical applications.
Properties
CAS No. |
84998-58-3 |
|---|---|
Molecular Formula |
C12H18BrOP |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
(2-bromophenoxy)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C12H18BrOP/c1-9(2)15(10(3)4)14-12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
InChI Key |
MDDHIJULANOJLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C(C)C)OC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


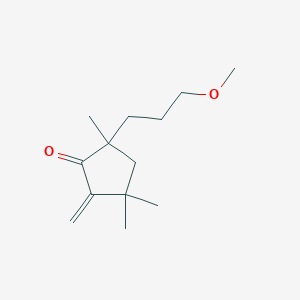
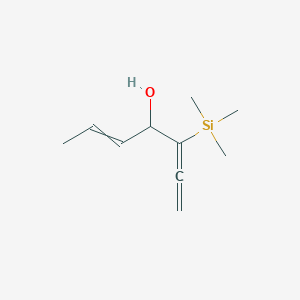
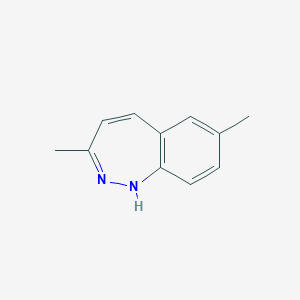
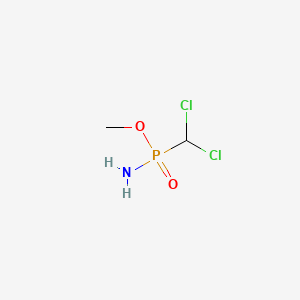
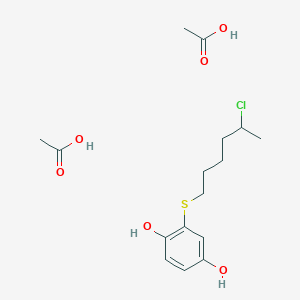
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
